![molecular formula C20H15ClN4O2S2 B2658951 1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 846065-53-0](/img/structure/B2658951.png)
1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
- The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazoquinoxaline core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Thiophen-2-ylsulfonyl Group:
- The final step involves the sulfonylation of the intermediate compound with thiophen-2-ylsulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common route includes:
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Formation of the Imidazoquinoxaline Core:
- Starting with a quinoxaline derivative, the imidazoquinoxaline core can be synthesized through a cyclization reaction involving appropriate reagents such as diamines and aldehydes under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoxaline core or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Various substituted imidazoquinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which 1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. For example, it could inhibit kinases involved in cell proliferation, leading to anticancer effects.
Material Science: The electronic properties of the compound can be attributed to the conjugated system within the imidazoquinoxaline core, which allows for efficient charge transfer and light absorption.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be compared with other imidazoquinoxaline derivatives:
Similar Compounds:
Uniqueness:
- The presence of both the chlorobenzyl and thiophen-2-ylsulfonyl groups in this compound provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Biological Activity
1-(2-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic compound that has gained attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoxaline core substituted with a chlorobenzyl group and a thiophenesulfonyl moiety. Its molecular formula is C17H18ClN3O5S2 with a molecular weight of 443.9 g/mol.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
- IC50 Values : Some derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity. For example, quinoxaline derivatives have shown IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, compared to doxorubicin's IC50 of 3.23 µg/mL .
Antiviral Activity
Quinoxaline derivatives have also been explored for their antiviral properties. A related compound exhibited an EC50 value of 0.15 µg/mL against HIV-1, demonstrating significant antiviral efficacy . The mechanism often involves inhibition of viral replication pathways.
Anti-inflammatory and Analgesic Effects
Some studies have highlighted the anti-inflammatory and analgesic potential of quinoxaline derivatives. For instance, certain compounds showed promising activity in reducing inflammation and pain in preclinical models .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit specific enzymes involved in tumor progression or viral replication.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : They may affect various signaling pathways critical for cell survival and proliferation.
Study on Anticancer Properties
A study focused on the synthesis and biological evaluation of quinoxaline derivatives found that several compounds exhibited significant anticancer activity across different cell lines. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Antiviral Screening
Another research effort screened multiple quinoxaline derivatives for antiviral activity against HIV and other viruses. The results indicated that specific structural modifications could enhance antiviral potency significantly .
Data Summary
Biological Activity | IC50/EC50 Values | Cell Lines/Targets |
---|---|---|
Anticancer | 1.9 µg/mL (HCT-116) | HCT-116, MCF-7 |
Antiviral | 0.15 µg/mL (HIV-1) | HIV-1 |
Anti-inflammatory | - | Various models |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-15-7-2-1-6-14(15)12-24-13-25(29(26,27)18-10-5-11-28-18)20-19(24)22-16-8-3-4-9-17(16)23-20/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMSUVHLTYNAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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